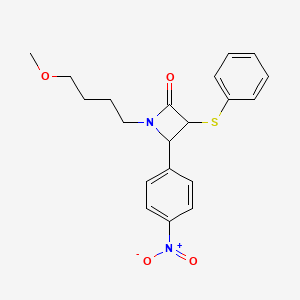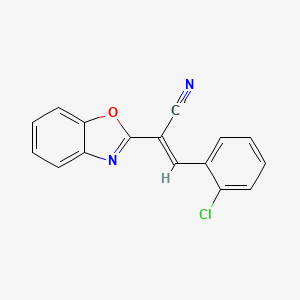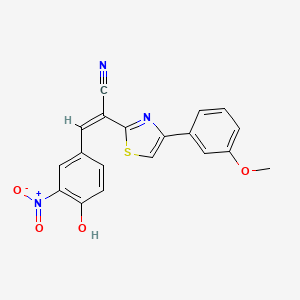
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one is a chemical compound that belongs to the class of azetidinones. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one is primarily attributed to its ability to interact with specific target molecules in the body. It binds to the active site of enzymes and inhibits their activity, leading to a reduction in the production of harmful substances. It also interferes with the signaling pathways of cancer cells, leading to their death. Furthermore, it modulates the activity of neurotransmitters and ion channels, leading to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one exhibits a range of biochemical and physiological effects. It reduces the production of inflammatory cytokines, leading to its anti-inflammatory effects. It also inhibits the activity of COX-2, leading to its analgesic effects. Moreover, it induces apoptosis in cancer cells, leading to their death. It also inhibits the activity of bacterial and viral enzymes, leading to their inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It exhibits potent activity against a range of enzymes and cells, making it a promising lead compound for drug development. However, it also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research on 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one. One possible direction is to explore its potential as a lead compound for the development of novel drugs for the treatment of cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action in more detail to identify new targets for drug discovery. Moreover, it is important to evaluate its pharmacokinetic and pharmacodynamic properties to optimize its efficacy and safety for clinical use.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one involves the reaction of 4-nitrobenzaldehyde, 1-(4-methoxybutyl)piperazine, and phenylsulfanylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the final product in good yield and purity.
Applications De Recherche Scientifique
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one has been extensively studied for its potential applications in drug discovery and development. It exhibits potent inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. It also shows promising activity against cancer cells, bacteria, and viruses. Moreover, it has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
Propriétés
IUPAC Name |
1-(4-methoxybutyl)-4-(4-nitrophenyl)-3-phenylsulfanylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-26-14-6-5-13-21-18(15-9-11-16(12-10-15)22(24)25)19(20(21)23)27-17-7-3-2-4-8-17/h2-4,7-12,18-19H,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINBQWSASDINCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCN1C(C(C1=O)SC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybutyl)-4-(4-nitrophenyl)-3-(phenylsulfanyl)azetidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2698647.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2698648.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2698649.png)
![N-([2,3'-bifuran]-5-ylmethyl)cyclopropanecarboxamide](/img/structure/B2698650.png)
![6-[(4-ethenylphenyl)methyl]-2-(3-methoxyphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2698651.png)

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2698653.png)

![7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2698657.png)


![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B2698661.png)

![N-(1-benzylpiperidin-4-yl)-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide](/img/structure/B2698664.png)